Picomolar Cellular Degradation Potency: A >14,000-Fold Increase Over dBET1
PROTAC BRD4 Degrader-3 (GNE-987) demonstrates unprecedented cellular potency for BRD4 degradation, achieving a half-maximal degradation concentration (DC50) of 0.03 nM in EOL-1 AML cells [1]. This potency starkly contrasts with the CRBN-based BRD4 degrader dBET1, which has a reported effective concentration (EC50) of 430 nM for BRD4 degradation . This quantifies a >14,000-fold difference in degradation potency between these two PROTACs, highlighting the superior catalytic efficiency of GNE-987 in inducing BRD4 depletion [1].
| Evidence Dimension | Cellular BRD4 Degradation Potency (DC50/EC50) |
|---|---|
| Target Compound Data | DC50 = 0.03 nM |
| Comparator Or Baseline | dBET1: EC50 = 430 nM |
| Quantified Difference | >14,000-fold increase in potency |
| Conditions | EOL-1 acute myeloid leukemia cell line (for GNE-987); General assay conditions for dBET1 (as a PROTAC degradation endpoint) |
Why This Matters
This >14,000-fold potency differential is critical for researchers investigating low-abundance targets or requiring minimal compound exposure to avoid off-target effects, making GNE-987 a superior chemical probe for studying BRD4 biology.
- [1] InvivoChem. (n.d.). GNE-987 (PROTAC BRD4 Degrader-3) Product Datasheet. View Source
